PKA Inhibitor (5-24), also known as the heat-stable protein kinase inhibitor, is a synthetic peptide derived from the active site of the skeletal muscle protein kinase A. It is recognized for its ability to competitively inhibit protein kinase A, a crucial enzyme in various cellular signaling pathways. The chemical identifier for this compound is CAS 99534-03-9, and it has a high affinity for its target with an inhibition constant (Ki) of approximately 2.3 nM .
PKA Inhibitor (5-24) is classified as a peptide inhibitor and is synthesized from the amino acid sequence of the heat-stable inhibitor protein. Its primary source is synthetic methods rather than natural extraction, allowing for precise control over its composition and purity. This compound plays a significant role in biochemical research, particularly in studies involving signal transduction and enzyme regulation .
The synthesis of PKA Inhibitor (5-24) typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method provides high yields and purity levels, essential for functional studies. The peptide can also be synthesized using recombinant DNA technology, where it is expressed as a fusion protein with maltose binding protein to facilitate purification .
The purification process often employs affinity chromatography techniques, such as His-tag purification, which isolates the target peptide from other cellular components. The final product is usually characterized by high-performance liquid chromatography (HPLC) to ensure quality and concentration before use in experiments .
The molecular structure of PKA Inhibitor (5-24) consists of a sequence of 20 amino acids that mimic the substrate binding site of protein kinase A. Its structure has been elucidated through various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal how the inhibitor binds to the active site of protein kinase A, providing insights into its competitive inhibition mechanism .
The sequence of PKA Inhibitor (5-24) includes critical residues that interact with the enzyme's active site, stabilizing the inhibitor-enzyme complex and preventing substrate phosphorylation. Detailed structural data can be obtained from crystallographic studies that depict the spatial arrangement of atoms within the inhibitor .
PKA Inhibitor (5-24) primarily functions through competitive inhibition, where it competes with natural substrates for binding to protein kinase A. This interaction effectively reduces the enzyme's activity by blocking substrate access to the active site.
In biochemical assays, the effectiveness of PKA Inhibitor (5-24) can be measured by monitoring changes in phosphorylation states of specific substrates in response to varying concentrations of the inhibitor. The kinetic parameters can be analyzed using Michaelis-Menten kinetics to determine how well the inhibitor performs relative to natural substrates .
The mechanism of action for PKA Inhibitor (5-24) involves binding to the active site of protein kinase A, thereby preventing ATP from interacting with the enzyme. This inhibition leads to decreased phosphorylation of target proteins that are normally regulated by protein kinase A activity.
Upon binding, conformational changes may occur within both the inhibitor and the enzyme, stabilizing this complex and further hindering enzymatic function. The specificity and potency of PKA Inhibitor (5-24) make it an invaluable tool in dissecting signaling pathways mediated by protein kinase A .
PKA Inhibitor (5-24) exhibits several notable physical and chemical properties:
These properties are critical for researchers when preparing experiments involving this compound.
PKA Inhibitor (5-24) has numerous applications in scientific research:
The heat-stable Protein Kinase A Inhibitor (PKI) was discovered serendipitously in 1968 as a contaminant in preparations of the Protein Kinase A catalytic subunit. Edmond Fischer, Edwin Krebs, and colleagues identified this inhibitor during their pioneering work on glycogen metabolism and cyclic AMP (cAMP)-dependent phosphorylation cascades [1] [2]. Initial biochemical characterization revealed PKI’s remarkable stability—it retained inhibitory activity after exposure to 95°C and trichloroacetic acid precipitation, distinguishing it from typical regulatory subunits of Protein Kinase A [1]. By 1985, collaborative efforts led to the complete sequencing of full-length PKI, a 75-amino acid protein, and localization of its active inhibitory site to the N-terminal region (residues 5–24) [1]. This 20-residue peptide, designated PKI(5–24) or IP20, became the archetype for studying pseudo-substrate inhibition mechanisms in protein kinases.
Table 1: Key Discoveries in PKI Characterization
Year | Discovery | Significance |
---|---|---|
1968 | Identification of heat-stable PKI contaminant in PKA preps | Revealed existence of endogenous PKA inhibitor |
1971 | Demonstration of MgATP-enhanced PKI binding | Established cooperativity between inhibitor and cofactors |
1985 | Sequencing of full-length PKI (75 residues) | Enabled structural mapping of functional domains |
1987 | Kinetic characterization of synthetic PKI(5–24) (Ki = 2.3 nM with MgATP) | Quantified ultra-high affinity inhibition under physiological conditions |
Protein Kinase A serves as the primary effector for the second messenger cAMP, integrating extracellular signals into coordinated phosphorylation responses. The inactive Protein Kinase A holoenzyme is a tetramer comprising two regulatory (R) subunits and two catalytic (C) subunits. Upon cAMP binding to the R subunits, the C subunits dissociate and phosphorylate serine/threonine residues on target proteins [2] [8]. This signaling cascade regulates:
Termination of Protein Kinase A signaling occurs through multiple mechanisms, including cAMP degradation by phosphodiesterases, substrate dephosphorylation by phosphatases, and direct inhibition by PKI. Unlike regulatory subunits that sequester Protein Kinase A catalytically inactive subunits in the cytoplasm, PKI actively terminates signaling by binding to free catalytic subunits and exporting them from the nucleus via its C-terminal nuclear export signal [2] [8].
Three endogenous Protein Kinase A Inhibitor isoforms exhibit distinct expression patterns and regulatory functions:
All isoforms share conserved functional domains:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7